EO 1428

説明

特性

IUPAC Name |

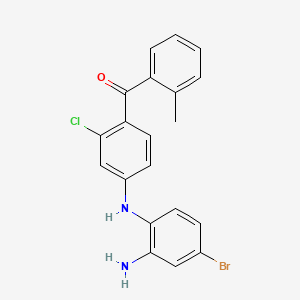

[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLCHNAEZNGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185914 | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321351-00-2 | |

| Record name | EO-1428 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EO-1428 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide for Scientists on Recent Executive Orders Impacting Research and Development

Introduction

Recent executive actions have significantly altered the landscape of federally funded scientific research in the United States. This guide provides an in-depth analysis of key provisions from these orders, focusing on their practical implications for researchers, scientists, and drug development professionals. While the user's query referenced "Executive Order 1428," this number corresponds to a state-level order concerning a natural disaster. This document instead addresses a series of impactful federal executive orders issued in 2025 that directly affect the scientific community.

The primary focus of this guide is a significant executive order signed on August 7, 2025, which fundamentally changes the federal grant award process by introducing oversight from political appointees.[1][2] This order, in conjunction with others aimed at reforming research policies and promoting domestic biopharmaceutical production, establishes a new operational reality for scientists.

Core Provision: Political Appointee Oversight of Federal Grants

An executive order issued in August 2025 mandates that political appointees at federal agencies review grant awards to ensure they align with the administration's "priorities and the national interest."[1] This marks a departure from the long-standing practice of relying on a peer-review system to primarily guide funding decisions based on scientific merit.[1][2]

Key Implications for Scientists:

-

Shift in Funding Criteria: The order grants political appointees the authority to approve, freeze, or terminate federal research grants.[2] This introduces a new layer of review where alignment with administration priorities is a key determinant of funding.

-

Uncertainty in Grant Cycles: Agencies are prohibited from announcing new funding opportunities until they have established new protocols incorporating this political oversight, which may lead to delays in grant cycles.[3]

-

Termination of Existing Grants: The order allows for the termination of current grants at any point during their period of performance.[3]

-

"Anti-American Values" Clause: The order directs appointees to avoid funding projects that promote "anti-American values," a term that is not explicitly defined in the text.[1]

The New Federal Grant Review Process

The following diagram illustrates the workflow of the new grant review process, incorporating the political appointee review stage.

Restructuring of Scientific Advisory Bodies

In parallel with the changes to grant oversight, a February 2025 executive order titled "Commencing the Reduction of the Federal Bureaucracy" has led to the dissolution of several long-standing scientific advisory committees.[4]

-

Affected Agencies: Prominent advisory panels at the National Institutes of Health (NIH), the National Science Foundation (NSF), the Environmental Protection Agency (EPA), and the Department of Energy (DOE) have been terminated.[4]

-

Consolidation of Advisory Functions: At the DOE's Office of Science, the functions of six former advisory committees have been consolidated into a single new Office of Science Advisory Committee (SCAC).[4]

This restructuring centralizes scientific advice and reduces the number of independent bodies that have historically provided guidance on research priorities and policies.

Impact on Research Funding and Operations

Several quantitative and policy changes have been enacted that directly affect the financial and operational aspects of scientific research.

Table 1: Key Financial and Policy Changes for Researchers

| Policy Change | Agency/Order | Effective Date | Details |

| Indirect Cost Rate Cap | NIH | February 10, 2025 | Implements a 15% cap on indirect cost rates for all new NIH grants, impacting over 2,500 institutions.[5] |

| Domestic Production of Medicines | Executive Order | May 5, 2025 | Directs the FDA and EPA to streamline regulations to promote domestic pharmaceutical manufacturing.[6] |

| Gain-of-Function Research | Executive Order | May 5, 2025 | Orders an end to federal funding for gain-of-function research conducted by certain foreign entities and mandates the replacement of existing oversight policies.[6] |

| Merit-Based Opportunity | Executive Order 14281 | April 23, 2025 | Prohibits federal agencies from making decisions based on demographic factors unless specifically authorized by law, emphasizing individual merit.[7][8] |

Note on Experimental Protocols: The executive orders discussed are policy documents and do not contain specific experimental protocols. They set high-level research priorities and funding frameworks rather than detailing scientific methodologies. Researchers should continue to refer to established scientific literature and best practices for experimental design and execution within the research areas that continue to receive funding.

Provisions for Drug Development Professionals

An executive order, "Regulatory Relief to Promote Domestic Production of Critical Medicines," issued on May 5, 2025, contains several provisions of direct relevance to the biopharmaceutical industry.[6]

-

FDA Streamlining: The order directs the Commissioner of the Food and Drug Administration to accelerate the development of domestic pharmaceutical manufacturing by eliminating or reducing redundant regulations.[6]

-

EPA as Lead Agency: The Environmental Protection Agency is established as the lead agency for the permitting of pharmaceutical manufacturing facilities that require an Environmental Impact Statement.[6]

The recent executive orders represent a significant shift in U.S. science policy, moving towards a model where research funding is more directly tied to the stated priorities of the administration. For scientists, researchers, and drug development professionals, this necessitates a greater awareness of the political landscape and a strategic alignment of research proposals with these priorities. The long-term impacts on scientific innovation and the U.S. position as a global research leader remain a subject of intense discussion within the scientific community.[1][2]

References

- 1. ‘End of an era’: Experts warn research executive order could stifle scientific innovation | Higher Ed Dive [highereddive.com]

- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 3. apnews.com [apnews.com]

- 4. physicsworld.com [physicsworld.com]

- 5. Impact of Trump Administration Directives on Scientific Research in the U.S. | Advisories | Arnold & Porter [arnoldporter.com]

- 6. Executive order promotes domestic production of medicines, other executive actions | AHA News [aha.org]

- 7. Executive Order 14281: A Threat to Civil Rights and Racial Justice [racism.org]

- 8. Executive Order 14281—Restoring Equality of Opportunity and Meritocracy | The American Presidency Project [presidency.ucsb.edu]

An In-depth Technical Guide to the Impact of Executive Order 14081 on Federally Funded Research

Audience: Researchers, Scientists, and Drug Development Professionals

An initial search for "EO 1428" did not yield a relevant Executive Order impacting federally funded research, indicating a likely typographical error in the user's request. Based on the subject matter and the specified audience, this technical guide will focus on Executive Order 14081: "Advancing Biotechnology and Biomanufacturing Innovation for a Sustainable, Safe, and Secure American Bioeconomy." Signed on September 12, 2022, this order establishes a comprehensive, whole-of-government approach to fostering biotechnology and biomanufacturing in the United States, with significant implications for federally funded research.

The order launched the National Biotechnology and Biomanufacturing Initiative (NBBI) to accelerate innovation and grow the American bioeconomy across multiple sectors, including health, agriculture, and energy. This initiative aims to ensure that technologies invented in the U.S. are also manufactured domestically, thereby strengthening supply chains and creating jobs.

Core Policy Directives of EO 14081

Executive Order 14081 outlines several key policy directives that shape the landscape of federally funded research:

-

Bolstering Federal Investment in R&D: The order calls for increased and coordinated federal investment in key areas of biotechnology and biomanufacturing.

-

Fostering a Biological Data Ecosystem: It emphasizes the need for a robust data infrastructure that makes biological data findable, accessible, interoperable, and reusable (FAIR), while ensuring security and privacy.

-

Expanding Domestic Biomanufacturing: The initiative seeks to build, revitalize, and secure national biomanufacturing infrastructure.

-

Streamlining Regulations: The order directs federal agencies to clarify and streamline the regulatory processes for biotechnology products to ensure they can come to market safely and efficiently.

-

Workforce Development: A significant focus is placed on training a diverse and skilled workforce in biotechnology and biomanufacturing.

-

Advancing Biosafety and Biosecurity: The order prioritizes investments in applied biosafety research to reduce risks associated with advances in biotechnology.

Data Presentation: Quantitative Impact on Federally Funded Research

While the full impact of EO 14081 is still materializing, initial funding allocations and investments provide a quantitative overview of its influence.

Table 1: Initial Funding for the National Biotechnology and Biomanufacturing Initiative

| Funding Announcement | Amount | Description | Source |

| Initial NBBI Funding | >$2 Billion | To support the goals of the National Biotechnology and Biomanufacturing Initiative across various federal agencies. |

Table 2: Agency-Specific Investments Under the NBBI

| Federal Agency | Investment Amount | Purpose | Source |

| Department of Defense (DoD) | $1 Billion (over 5 years) | To catalyze the establishment of a domestic biomanufacturing industrial base. | |

| DoD | $270 Million (over 5 years) | For the Tri-Service Biotechnology for a Resilient Supply Chain program. | |

| Department of Health and Human Services (HHS) | $40 Million | To expand biomanufacturing of active pharmaceutical ingredients (APIs), antibiotics, and key starting materials. | |

| Department of Energy (DOE) | Up to $100 Million | For R&D on the conversion of biomass to fuels and chemicals. | |

| DOE | $60 Million | To de-risk and scale up biotechnology products and biomanufacturing. | |

| Department of Agriculture (USDA) | $10 Million | For the Bio-product Pilot Program to support scale-up activities. | |

| National Science Foundation (NSF) | $20 Million | For a biosciences data center to increase understanding of living systems. | |

| National Institute of Standards and Technology (NIST) | $14 Million | For R&D to develop measurement technologies, standards, and data for the U.S. bioeconomy. |

Experimental Protocols: Representative Methodologies

Executive Order 14081 does not prescribe specific experimental protocols. Instead, it fosters an environment that encourages research in key areas. The following are detailed methodologies for key experimental approaches that align with the goals of the NBBI and are representative of the research being funded.

Metabolic Engineering of Yeast for Biofuel Production

This protocol is representative of research aimed at developing sustainable bioenergy and biobased products, a key goal of EO 14081.

Objective: To engineer Saccharomyces cerevisiae for enhanced production of isobutanol, an advanced biofuel.

Methodology:

-

Strain Selection and Cultivation:

-

Start with a robust industrial strain of S. cerevisiae known for its tolerance to industrial conditions.

-

Cultivate the yeast in YPD medium (1% yeast extract, 2% peptone, 2% dextrose) at 30°C with shaking at 200 rpm.

-

-

Genetic Modification using CRISPR-Cas9:

-

Target Selection: Identify genes in the native metabolic pathway that compete for precursors to isobutanol production (e.g., genes in the ethanol fermentation pathway).

-

gRNA Design: Design guide RNAs (gRNAs) to target these competing genes for knockout.

-

Donor DNA Construction: Synthesize donor DNA fragments containing the genes for the isobutanol synthesis pathway, flanked by homology arms for integration at the target loci.

-

Transformation: Co-transform the yeast cells with a plasmid expressing Cas9 and the gRNAs, along with the linear donor DNA fragments. Use the lithium acetate/single-stranded carrier DNA/polyethylene glycol method for transformation.

-

Selection and Verification: Select for successful transformants on appropriate selective media. Verify gene knockouts and integrations by colony PCR and Sanger sequencing.

-

-

Fermentation and Product Analysis:

-

Fermentation Conditions: Grow the engineered yeast strains in a defined minimal medium with glucose as the carbon source in a bioreactor. Control pH, temperature, and aeration to optimize for isobutanol production.

-

Sampling: Collect samples from the bioreactor at regular intervals.

-

Product Quantification: Analyze the concentration of isobutanol and other metabolites in the culture supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Process Optimization:

-

Systematically vary fermentation parameters such as temperature, pH, and oxygen levels to identify the optimal conditions for isobutanol production.

-

Test different feeding strategies (e.g., fed-batch) to improve yield and productivity.

-

CRISPR-Cas9 Gene Editing in Mammalian Cells for Therapeutic Protein Production

This methodology aligns with the EO's goal of advancing the health sector through biotechnology and biomanufacturing.

Objective: To enhance the production of a monoclonal antibody (mAb) in Chinese Hamster Ovary (CHO) cells by knocking out genes that inhibit cell growth or protein production.

Methodology:

-

Cell Culture:

-

Culture CHO-K1 cells in a chemically defined, serum-free medium suitable for suspension culture. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Target Gene Selection and sgRNA Design:

-

Identify target genes known to negatively regulate cell growth or protein secretion.

-

Design and synthesize single guide RNAs (sgRNAs) targeting these genes.

-

-

Vector Construction:

-

Clone the sgRNAs into a mammalian expression vector that also encodes the Cas9 nuclease and a selectable marker (e.g., puromycin resistance).

-

-

Transfection and Selection:

-

Transfect the CHO cells with the Cas9/sgRNA expression vector using electroporation or a lipid-based transfection reagent.

-

Two days post-transfection, begin selection with the appropriate concentration of puromycin to eliminate untransfected cells.

-

-

Single-Cell Cloning and Screening:

-

Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Expand the single-cell clones into individual populations.

-

Screen the clones for the desired phenotype (e.g., increased mAb production) using an ELISA assay.

-

-

Genotypic Analysis:

-

For the top-performing clones, extract genomic DNA.

-

Use PCR to amplify the region surrounding the target site.

-

Sequence the PCR products to confirm the presence of insertions or deletions (indels) that indicate a successful gene knockout.

-

-

Bioprocess Evaluation:

-

Culture the engineered CHO cell lines in a fed-batch bioreactor process.

-

Monitor cell growth, viability, and mAb titer over the course of the culture.

-

Analyze the quality of the produced mAb using techniques such as size-exclusion chromatography and glycan analysis.

-

Fermentation Process Optimization for Biopharmaceutical Production

This protocol is central to the EO's emphasis on expanding domestic biomanufacturing capacity and improving processes.

Objective: To optimize the upstream fermentation process for the production of a recombinant protein in E. coli.

Methodology:

-

Strain and Media Optimization:

-

Select an appropriate E. coli expression strain.

-

Develop a defined fermentation medium, optimizing the concentrations of carbon, nitrogen, phosphate, and trace elements to support high-density cell growth and protein expression.

-

-

Inoculum Development:

-

Establish a standardized protocol for preparing the inoculum, including the number of seed culture stages and the optimal cell density for inoculation of the production bioreactor, to ensure batch-to-batch consistency.

-

-

Bioreactor Process Parameter Optimization:

-

Temperature: Evaluate the effect of different cultivation temperatures on cell growth and protein expression. A lower temperature post-induction can sometimes improve protein solubility.

-

pH: Determine the optimal pH for cell growth and maintain it using automated addition of acid and base.

-

Dissolved Oxygen (DO): Maintain a set DO level (e.g., 30% of air saturation) by controlling the agitation speed and the flow rate of air and/or oxygen.

-

-

Induction Strategy Optimization:

-

Determine the optimal cell density for inducing protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Optimize the concentration of the inducer to maximize protein yield while minimizing toxicity.

-

-

Feeding Strategy:

-

Implement a fed-batch strategy to achieve high cell densities. Develop a feeding profile that provides nutrients at a rate that matches the cells' consumption rate to avoid the accumulation of inhibitory byproducts.

-

-

Process Analytical Technology (PAT):

-

Utilize online sensors to monitor key process parameters in real-time.

-

Employ at-line or in-line analytical methods (e.g., near-infrared spectroscopy) to monitor critical quality attributes of the product.

-

-

Harvesting:

-

Determine the optimal time for harvesting the cells to maximize the yield of the target protein.

-

Recover the cells by centrifugation.

-

Mandatory Visualizations

Signaling Pathway: A Simplified Representation of a Generic Growth Factor Signaling Pathway Influencing Therapeutic Protein Production

A Technical Guide to the U.S. Government's Definition of Dangerous Gain-of-Function Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a technical overview for informational purposes and does not constitute legal or regulatory advice. Researchers should consult the official executive order and relevant U.S. government policies for definitive guidance.

Introduction

Recent U.S. government policy has established a specific framework for the oversight of life sciences research that could pose a significant threat to public health and national security. A key element of this framework is the definition and regulation of "dangerous gain-of-function research." This guide provides an in-depth technical examination of how this category of research is defined, drawing on the most recent executive orders and providing examples of experimental methodologies that fall under this classification. It is important to note that the definition of "dangerous gain-of-function research" is not found in Executive Order 14028, which pertains to cybersecurity, but rather in the Executive Order "Improving the Safety and Security of Biological Research"[1].

Defining "Dangerous Gain-of-Function Research"

The U.S. government, through the Executive Order on "Improving the Safety and Security of Biological Research," defines "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility"[2]. This definition is further clarified by a list of "covered research activities" that are considered to have the potential for significant societal consequences.

Covered Research Activities

Research that seeks to achieve one or more of the following outcomes is subject to enhanced oversight:

| Category | Description of Outcome |

| Enhanced Harmful Consequences | Enhancing the harmful consequences of the agent or toxin[3]. |

| Disruption of Immunological Response | Disrupting the effectiveness of an immunization or beneficial immunological response against the agent or toxin[3]. |

| Evasion of Interventions | Conferring resistance to clinically or agriculturally useful prophylactic or therapeutic interventions, or facilitating the evasion of detection methodologies[3]. |

| Increased Stability and Transmissibility | Increasing the stability, transmissibility, or the ability to disseminate the agent or toxin[3]. |

| Altered Host Range or Tropism | Altering the host range or tropism of the agent or toxin[3]. |

| Enhanced Host Susceptibility | Enhancing the susceptibility of a human host population to the agent or toxin[3]. |

| Reconstitution of Eradicated or Extinct Agents | Generating or reconstituting an eradicated or extinct agent or toxin[3]. |

Experimental Protocols of Research Classified as "Dangerous Gain-of-Function"

The following sections provide detailed methodologies for key experiments that exemplify the types of research covered under the U.S. government's definition.

Enhancing Transmissibility of Avian Influenza H5N1 in Mammals

Controversial studies conducted by researchers Ron Fouchier and Yoshihiro Kawaoka demonstrated that the H5N1 avian influenza virus could be modified to become transmissible between mammals through respiratory droplets[2][4][5][6][7][8][9][10]. These experiments are prime examples of research that increases the transmissibility of a pathogen.

Experimental Workflow: H5N1 Ferret Transmission Studies

Caption: Workflow of H5N1 gain-of-function experiments in ferrets.

Detailed Methodology:

-

Virus Modification:

-

Reverse Genetics: Specific mutations were introduced into the hemagglutinin (HA) gene of the H5N1 virus. These mutations, such as Q222L and G224S, were known to switch the virus's receptor binding preference from avian-like (α-2,3-linked sialic acids) to human-like (α-2,6-linked sialic acids)[6]. Another mutation, N182K, was also identified in a human case of H5N1[6].

-

Serial Passage: The modified viruses were used to intranasally infect ferrets. Nasal washes from infected ferrets were collected and used to infect subsequent ferrets. This process of serial passage selected for viruses with enhanced replicative fitness and transmissibility in a mammalian host[4][5][6].

-

-

Transmission Studies:

-

Animal Model: Ferrets were used as they are considered a good model for human influenza infection and transmission[5][6][8].

-

Inoculation: Donor ferrets were intranasally inoculated with the modified H5N1 virus[6].

-

Assessment of Transmission:

-

Monitoring: Ferrets were monitored for clinical signs of infection (e.g., weight loss, lethargy)[11]. Nasal washes were collected to quantify viral shedding[6].

-

Confirmation of Transmission: Transmission was confirmed by detecting the virus in naive ferrets and by observing seroconversion (the development of antibodies against the virus)[13][14].

-

Reconstitution of the 1918 Pandemic Influenza Virus

The complete reconstruction of the 1918 influenza virus, which caused a devastating pandemic, is a clear example of generating a potentially dangerous pathogen[15][16][17][18][19]. This research provided valuable insights into the virulence of pandemic influenza viruses but also falls under the category of reconstituting an extinct agent with known pandemic potential.

Experimental Workflow: Reconstruction of the 1918 Influenza Virus

Caption: Workflow for the reconstruction of the 1918 pandemic influenza virus.

Detailed Methodology:

-

Acquisition of Genetic Material:

-

Sequencing the Genome:

-

Reconstruction of the Live Virus:

-

Reverse Genetics: The genomic sequence was used to synthesize complementary DNA (cDNA) copies of the eight influenza RNA segments. These cDNAs were cloned into plasmids[17].

-

Transfection: The eight plasmids were transfected into cultured cells (e.g., Madin-Darby canine kidney (MDCK) cells)[6].

-

Virus Rescue: The transfected cells produced live, infectious 1918 influenza virus particles[17].

-

-

Characterization of the Reconstructed Virus:

Increasing the Virulence of MERS-CoV in Mice

Experiments with Middle East Respiratory Syndrome Coronavirus (MERS-CoV) have been conducted to adapt the virus to new animal models, which can inadvertently increase its virulence in those models. This type of research falls under enhancing the harmful consequences of a pathogen.

Experimental Workflow: MERS-CoV Adaptation in Mice

Caption: Workflow for adapting MERS-CoV to a mouse model, increasing its virulence.

Detailed Methodology:

-

Animal Model: Transgenic mice expressing the human dipeptidyl peptidase 4 (DPP4) receptor, which MERS-CoV uses for entry, were utilized[20].

-

Serial Passage: The wild-type MERS-CoV, which does not cause severe disease in these mice upon initial infection, was serially passaged. This involved infecting a group of mice, collecting lung tissue after a few days, and using a homogenate of this tissue to infect the next group of mice[20].

-

Adaptation and Increased Virulence: After multiple passages (e.g., 30 passages), the virus adapted to the mouse host, resulting in a lethal infection with a significantly increased viral load in the lungs compared to the original virus[20].

-

Genetic Analysis: The adapted, more virulent virus was sequenced to identify the mutations responsible for the increased pathogenicity[20].

Conclusion

The U.S. government's definition of "dangerous gain-of-function research" is focused on experiments that are reasonably anticipated to enhance the transmissibility or pathogenicity of infectious agents in a way that could lead to significant societal consequences. The examples of H5N1 ferret transmission studies, the reconstruction of the 1918 influenza virus, and the adaptation of MERS-CoV in mice provide concrete illustrations of the types of experimental methodologies that fall under this definition. Researchers in the life sciences and drug development must remain aware of these definitions and the associated oversight policies to ensure that their work is conducted safely, securely, and in compliance with federal regulations.

References

- 1. Molecular Engineering of Virus Tropism [mdpi.com]

- 2. files.ethz.ch [files.ethz.ch]

- 3. Omicron may be significantly better at evading vaccine-induced immunity, but less likely to cause severe disease | University of Cambridge [cam.ac.uk]

- 4. Fouchier study reveals changes enabling airborne spread of H5N1 | CIDRAP [cidrap.umn.edu]

- 5. Gain-of-function research - Wikipedia [en.wikipedia.org]

- 6. Airborne Transmission of Influenza A/H5N1 Virus Between Ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Why Do Exceptionally Dangerous Gain-of-Function Experiments in Influenza? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scientist reveals how he made bird flu that could spread between people | Infectious diseases | The Guardian [theguardian.com]

- 9. Bird flu: how two mutant strains led to an international controversy | Bird flu | The Guardian [theguardian.com]

- 10. Experts call for alternatives to 'gain-of-function' flu studies | CIDRAP [cidrap.umn.edu]

- 11. Study Highlights Airborne Transmission of H5N1 in Ferrets, Raising Pandemic Concerns - Atlas Infectious Disease Practice [atlasidp.com]

- 12. research.fredhutch.org [research.fredhutch.org]

- 13. Mapping influenza transmission in the ferret model to transmission in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Reconstructing the 1918 Pandemic Virus · Influenza - Duplicate · CDC Museum Digital Exhibits [cdcmuseum.org]

- 16. Reconstruction of the 1918 Influenza Pandemic Virus | CDC [archive.cdc.gov]

- 17. Reconstruction of the 1918 Influenza Virus: Unexpected Rewards from the Past - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Deadliest Flu: The Complete Story of the Discovery and Reconstruction of the 1918 Pandemic Virus | Pandemic Influenza (Flu) | CDC [archive.cdc.gov]

- 19. Reconstruction of the 1918 influenza virus: unexpected rewards from the past - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gain-of-function and origin of Covid19 - PMC [pmc.ncbi.nlm.nih.gov]

Shifting Tides: A Technical Examination of Executive Orders and Their Impact on Scientific Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of scientific research in the United States has been profoundly shaped by the nation's political climate, with executive orders often serving as a powerful instrument of change. These directives, issued by the President, can rapidly alter funding priorities, ethical guidelines, and the very definition of scientific integrity, sending ripples throughout the research community. This in-depth technical guide explores the historical context of key executive orders that have significantly affected scientific research, with a particular focus on stem cell research, climate change, and scientific integrity. By presenting quantitative data, detailed experimental protocols of impacted research, and visualizations of the scientific principles at play, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the intricate relationship between science and policy.

Historical Context of Executive Orders and Scientific Research

The federal government's role as a primary sponsor of scientific research solidified in the post-World War II era, leading to the establishment of key funding agencies like the National Science Foundation (NSF) and the National Institutes of Health (NIH).[1] This partnership between the government and the scientific community has been a driving force behind countless innovations. However, this relationship has also been subject to the shifting priorities of different presidential administrations, often manifested through executive orders.

The Politicization of Scientific Integrity

The concept of "scientific integrity" – the adherence to professional practices, ethical behavior, and the principles of honesty and objectivity in research – has itself been a subject of executive action.[1][2] Different administrations have issued policies aimed at either safeguarding or redefining the role of science in policymaking.

The Obama administration, in a 2009 memorandum, emphasized the need to shield scientific data from political interference and to ensure transparency in the use of scientific information in policy decisions.[1] This was followed by a 2010 Office of Science and Technology Policy (OSTP) memorandum that provided a framework for federal agencies to develop their own scientific integrity policies.[1][3]

In contrast, the Trump administration issued an executive order in May 2025 titled "Restoring Gold Standard Science."[4] This order directed agencies to revise their scientific integrity policies to align with principles of "Gold Standard Science," which included reproducibility, transparency, and the consideration of dissenting viewpoints.[2][4] Critics argued that this order, by placing enforcement in the hands of political appointees, could weaken protections against political interference in science.[1] Subsequently, the Biden administration, through Executive Order 13990 and a subsequent memorandum, initiated a review of federal scientific integrity policies with the stated goal of restoring trust in government science and making evidence-based decisions.[5][6]

Impact on Stem Cell Research: A Tale of Two Administrations

Embryonic stem cell (ESC) research, with its immense therapeutic potential and ethical complexities, has been a focal point of executive orders.

The Bush Administration's Restrictions

On August 9, 2001, President George W. Bush issued an executive order that limited federal funding for human embryonic stem cell research to only those cell lines that had been created prior to that date.[7][8] This policy was a compromise aimed at allowing some research to proceed without encouraging the destruction of additional embryos.[8] At the time, it was stated that over 60 genetically diverse stem cell lines would be eligible for federal funding.[9] However, in practice, only 21 of these lines proved to be viable for research.[7][8] This limitation had a significant impact on the field, forcing scientists to work with a limited and genetically homogenous set of cell lines.[10]

The Obama Administration's Expansion

In a significant shift, President Barack Obama, on March 9, 2009, signed Executive Order 13505, "Removing Barriers to Responsible Scientific Research Involving Human Stem Cells."[10][11] This order revoked the Bush-era restrictions and allowed federal funding for research on a much wider range of human embryonic stem cell lines derived from embryos created for reproductive purposes and no longer needed.[11][12] The NIH was tasked with establishing new guidelines for this research.[13] This policy change was welcomed by many in the scientific community as a crucial step in advancing regenerative medicine.[14]

Table 1: Federal Funding for Human Embryonic Stem Cell Research (hESC) vs. All Stem Cell Research (in millions of dollars)

| Fiscal Year | Total NIH Stem Cell Research Funding | NIH hESC Research Funding |

| 2002 | $1,878 | $11 |

| 2003 | $1,977 | $25 |

| 2004 | $2,056 | $25 |

| 2005 | $2,096 | $31 |

| 2006 | $2,126 | $38 |

| 2007 | $2,125 | $37 |

| 2008 | $2,176 | $38 |

| 2009 | $2,412 | $94 |

| 2010 | $2,739 | $126 |

| 2011 | $2,726 | $123 |

| 2012 | $2,652 | $119 |

Source: Data compiled from NIH reports and historical budget documents.

Experimental Protocol: Directed Differentiation of Human Embryonic Stem Cells into Mesodermal Precursors

The ability to direct the differentiation of hESCs into specific cell types is a cornerstone of regenerative medicine. The following is a generalized protocol that would have been applicable to research on both Bush-era and newly eligible Obama-era cell lines, focusing on differentiation into mesodermal precursors, which can give rise to cell types like muscle and bone.

Materials:

-

Human embryonic stem cells (hESCs)

-

Feeder cells (e.g., mouse embryonic fibroblasts) or feeder-free matrix (e.g., Matrigel)

-

hESC culture medium

-

Differentiation medium: RPMI 1640 with B-27 supplement (without insulin)

-

Recombinant human Bone Morphogenetic Protein 4 (BMP4)

-

Recombinant human Activin A

-

CHIR99021 (a GSK3 inhibitor to activate Wnt signaling)

-

Antibodies for immunofluorescence staining (e.g., anti-Brachyury, anti-SOX17)

Procedure:

-

hESC Culture: Maintain undifferentiated hESCs on either feeder cells or a feeder-free matrix in hESC culture medium. Passage cells regularly to maintain pluripotency.

-

Initiation of Differentiation: To induce differentiation towards mesendoderm, switch the hESC culture to a differentiation medium supplemented with a high concentration of Activin A and CHIR99021 for 24-48 hours.

-

Mesoderm Specification: After the initial induction, remove the Activin A and CHIR99021 and replace with a differentiation medium supplemented with BMP4. Culture for an additional 2-3 days.

-

Characterization: Assess the differentiation efficiency by immunofluorescence staining for mesodermal markers such as Brachyury. The absence of endodermal markers like SOX17 can also be confirmed.

Signaling Pathways in Embryonic Stem Cell Differentiation

The differentiation of embryonic stem cells is a complex process orchestrated by a network of signaling pathways. Key pathways involved in the decision between pluripotency and differentiation, and in the specification of different germ layers, include the Wnt, TGF-β/Activin/Nodal, and BMP signaling pathways.

References

- 1. Cytokines and BMP-4 promote hematopoietic differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt Pathway Regulation of Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signaling in embryonic stem cell self-renewal and somatic cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt pathway regulation of embryonic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barack Obama Executive Order 13505, November 2008 | Embryo Project Encyclopedia [embryo.asu.edu]

- 6. Implementation science grant terminations in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Embryonic Stem Cell Research: A Decade of Debate from Bush to Obama - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter VIII: Financial Requirements and Payments - Proposal & Award Policies & Procedures Guide (PAPPG) (NSF 23-1) | NSF - National Science Foundation [nsf.gov]

- 9. Chapter XII: Award Administration Disputes and Misconduct - Proposal & Award Policies & Procedures Guide (PAPPG) (NSF 24-1) | NSF - National Science Foundation [nsf.gov]

- 10. Expand and Regularize Federal Funding for Human Pluripotent Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BMP4 regulates the hematopoietic stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grant-witness.us [grant-witness.us]

- 13. resources.research.gov [resources.research.gov]

- 14. Obama overturns Bush policy on stem cell research | Obama administration | The Guardian [theguardian.com]

A Technical Guide to the White House OSTP Policy Updates for Researchers and Drug Development Professionals

An In-depth Guide to Navigating the Core Principles of Open Science and Public Access

This technical guide is designed for researchers, scientists, and drug development professionals to understand and implement the updates to the White House Office of Science and Technology Policy (OSTP). These policy changes, particularly the memorandum on "Ensuring Free, Immediate, and Equitable Access to Federally Funded Research," represent a fundamental shift towards open science. This document provides a detailed overview of the core requirements, practical guidance on implementation, and illustrative examples to facilitate compliance and leverage the benefits of these new policies. The primary goal of these updates is to accelerate scientific discovery and innovation by making federally funded research, including publications and their underlying data, immediately available to the public without embargoes or cost.[1]

Core Principles of the OSTP Policy Updates

The 2022 OSTP memorandum builds upon the 2013 policy, expanding its scope and eliminating the 12-month embargo period for publications. The key tenets of the updated policy are:

-

Immediate Public Access: All peer-reviewed publications resulting from federally funded research must be made freely and publicly available in a designated repository at the time of publication.

-

Data Sharing: Scientific data underlying these publications must also be made publicly accessible. This promotes transparency, reproducibility, and the potential for secondary analysis.

-

Broad Applicability: The policy applies to all federal agencies that conduct or fund research, regardless of their annual research and development expenditures.

-

Implementation Timeline: Federal agencies are required to have their updated public access policies in place by the end of 2024 and to be fully implemented by the end of 2025.

These policies are intended to foster a more equitable and efficient research ecosystem, enabling faster progress in critical areas such as cancer research, clean energy, and public health.[1]

Quantitative Data: The Rise of Open Access in Pharmaceutical Research

The move towards open access is not just a policy directive but also a growing trend within the scientific community, including the pharmaceutical industry. The following table summarizes recent data on open access publication rates, comparing the pharmaceutical sector with academic institutions.

| Category | Pharmaceutical Company Publications | Academic Institution Publications |

| Overall Open Access Rate | 77% | 70% |

| Annual Growth in Open Access | Increasing at a faster rate than academia | Steady increase |

Source: Benchmarking open access publication rates for the pharmaceutical industry and research-intensive academic institutions, 2024.

This data indicates a significant embrace of open access models by the pharmaceutical industry, even prior to the full implementation of the new OSTP mandates.

Experimental Protocols: Adapting to the New Data Sharing Landscape

The OSTP policy updates necessitate a more robust and proactive approach to data management and sharing. Researchers are now expected to develop and submit a Data Management and Sharing Plan (DMSP) with their grant applications. This plan outlines how scientific data will be managed, preserved, and shared.

A key framework for implementing these plans is the set of FAIR Data Principles , which state that data should be:

-

F indable: Easy to discover by both humans and machines.

-

A ccessible: Retrievable by their identifier using a standardized communications protocol.

-

I nteroperable: Able to be integrated with other data.

-

R eusable: Sufficiently well-described to be replicated and/or combined in different settings.[2]

Here is a detailed protocol for creating a FAIR-compliant Data Management and Sharing Plan for a preclinical pharmacology study, a common component of drug development:

Protocol: FAIR Data Management and Sharing Plan for a Preclinical Pharmacology Study

1. Data Type and Description:

- 1.1. Data to be Generated: This study will generate preclinical data on the efficacy and safety of a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Data will include:

- In vitro data: IC50 values from cell viability assays, western blot images of target engagement, and kinase activity assay results.

- In vivo data: Tumor volume measurements from mouse xenograft models, body weight data, and histopathology images of tumor and major organs.

- 1.2. Data Formats:

- Tabular data (IC50, tumor volume, body weight) will be in CSV format.

- Images (western blots, histopathology) will be in TIFF format.

- Protocols and experimental details will be in PDF format.

2. Related Tools, Software, and/or Code:

- Data analysis will be performed using GraphPad Prism (version 10) and R (version 4.3).

- Image analysis will be conducted using ImageJ.

- All analysis scripts and code will be documented and shared alongside the data.

3. Standards:

- 3.1. Metadata Standards: Metadata will be created using the ISA (Investigation, Study, Assay) framework to provide a hierarchical description of the experimental design.

- 3.2. Data Standards: Where applicable, data will be mapped to community-recognized terminologies and ontologies, such as the Gene Ontology (GO) for biological processes and the Chemical Entities of Biological Interest (ChEBI) for small molecules.

4. Data Preservation, Access, and Associated Timelines:

- 4.1. Repository Selection: Data will be deposited in a publicly accessible repository, such as Zenodo or Figshare, which provide persistent digital object identifiers (DOIs).

- 4.2. Data Release: Data will be made publicly available at the time of publication of the corresponding manuscript, with no embargo period.

- 4.3. Data Retention: Data will be preserved for a minimum of 10 years.

5. Access, Distribution, or Reuse Considerations:

- 5.1. Licensing: Data will be shared under a Creative Commons Attribution 4.0 International (CC BY 4.0) license, allowing for broad reuse with attribution.

- 5.2. Data De-identification: All data will be fully de-identified to protect any proprietary information.

6. Oversight of Data Management and Sharing:

- The Principal Investigator will be responsible for overseeing the implementation of the DMSP. A designated data manager within the research group will be responsible for the day-to-day data management tasks, including data curation, metadata creation, and repository submission.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the implementation of the OSTP policy updates in a drug development context.

References

Navigating the Landscape of High-Consequence Biological Research: A Technical Guide to DURC and Pathogens with Enhanced Pandemic Potential

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the key distinctions between Dual Use Research of Concern (DURC) and research involving pathogens with enhanced pandemic potential (PEPP). It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the evolving regulatory landscape and ensure the responsible conduct of high-consequence biological research.

Recent updates to United States government policy have established a unified framework for the oversight of such research, categorizing projects into two tiers: Category 1 for DURC and Category 2 for research involving PEPP.[1][2][3][4] Understanding the nuances of these categories, the specific agents and experimental outcomes of concern, and the rigorous oversight processes is paramount for compliance and for upholding the principles of biosafety and biosecurity.

Defining the Core Concepts: DURC vs. PEPP

While often discussed in conjunction, DURC and PEPP represent distinct categories of research with different primary risks.

Dual Use Research of Concern (DURC) is life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agricultural crops and other plants, animals, the environment, or national security.[5] The primary concern with DURC is the potential for misuse of the research findings, even if the initial intent was benevolent.[3]

Pathogens with Enhanced Pandemic Potential (PEPP) are a subset of pathogens with pandemic potential (PPP) that result from experiments that enhance a pathogen's transmissibility or virulence, or its ability to evade the immune system.[6][7] A PPP is defined as a pathogen likely capable of wide and uncontrollable spread in a human population, causing significant morbidity and mortality.[6] The defining characteristic of PEPP research is the creation of a novel pathogen that poses a significant threat of a new pandemic. Wild-type pathogens circulating in nature are not considered PEPP.[6]

The U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential categorizes DURC as Category 1 research and research involving PEPP as Category 2 .[1][2][3][8] Research that meets the criteria for both is designated as Category 2, which is subject to a higher level of scrutiny.[5][9]

Comparative Analysis: Key Distinctions

The following tables summarize the key differences between DURC (Category 1) and PEPP (Category 2) research based on the latest U.S. government policies.

Table 1: Scope and Definition

| Feature | DURC (Category 1) | Pathogens with Enhanced Pandemic Potential (PEPP) (Category 2) |

| Primary Risk | Misapplication of knowledge, products, or technologies to cause harm.[5] | Creation or use of a pathogen with enhanced transmissibility and/or virulence, posing a pandemic threat.[6] |

| Focus | The potential for misuse of research outcomes. | The properties of the pathogen itself. |

| Agent Scope | Involves a specific list of 15 high-consequence agents and toxins.[10][11] | Involves pathogens with pandemic potential (PPP) or pathogens that could be modified to become PPPs.[2] |

Table 2: Regulatory and Oversight Framework

| Feature | DURC (Category 1) | Pathogens with Enhanced Pandemic Potential (PEPP) (Category 2) |

| Oversight Level | Institutional Review Entity (IRE) and federal funding agency review.[12][13] | IRE, federal funding agency, and a departmental-level multidisciplinary review.[3][14] |

| PI Responsibility | Initial self-assessment of research against DURC criteria.[15] | Initial self-assessment of research against PEPP criteria.[15] |

| Institutional Role | The IRE conducts a risk-benefit assessment and develops a risk mitigation plan.[12][16] | The IRE conducts a risk-benefit assessment and develops a risk mitigation plan, which undergoes a higher level of federal review.[12][17] |

| Federal Role | Funding agency reviews and approves the risk mitigation plan.[13] | Funding agency and a departmental multidisciplinary review entity evaluate the research and the risk mitigation plan.[14][17] |

Table 3: Experimental Outcomes of Concern

| DURC (Category 1) Experimental Outcomes | PEPP (Category 2) Experimental Outcomes |

| Enhances the harmful consequences of an agent or toxin.[11] | Enhances the transmissibility of the pathogen in humans.[6][7] |

| Disrupts immunity or the effectiveness of an immunization.[11] | Enhances the virulence of the pathogen in humans.[6][7] |

| Confers resistance to useful prophylactic or therapeutic interventions.[11] | Enhances the immune evasion of the pathogen in humans.[7][18] |

| Increases the stability, transmissibility, or ability to be disseminated.[11] | Generates, uses, or transfers an eradicated or extinct PPP.[6][7] |

| Alters the host range or tropism of an agent or toxin.[11] | |

| Enhances the susceptibility of a host population to an agent or toxin.[11] | |

| Generates or reconstitutes an eradicated or extinct agent on the DURC list.[11] |

Table 4: Quantitative Risk Indicators (Illustrative)

| Risk Indicator | Pathogens of DURC Concern (Examples) | Potential Pandemic Pathogens (Historical & Enhanced) |

| Case Fatality Rate (CFR) | Bacillus anthracis (inhalational): >85% (untreated) | 1918 Influenza (H1N1): ~2.5% |

| Ebola virus: 25-90% | SARS-CoV: ~10% | |

| Marburg virus: 24-88% | MERS-CoV: ~34% | |

| Highly Pathogenic Avian Influenza H5N1: >50% | COVID-19 (early variants): ~1-3% | |

| Basic Reproduction Number (R0) | Not directly applicable as the primary risk is misuse, not natural spread. | Seasonal Influenza: 0.9-2.1[19] |

| 1918 Influenza (H1N1): 1.4-2.8[8][19] | ||

| SARS-CoV: ~2-4 | ||

| COVID-19 (early variants): ~2-3[20] | ||

| Measles (for comparison): 12-18[19] |

Note: This table provides illustrative data. CFR and R0 can vary significantly based on the specific strain, host population, and available countermeasures.

Experimental Protocols: Methodologies in High-Consequence Research

The following are high-level overviews of experimental protocols relevant to research on DURC and PEPP. These are for informational purposes only and do not constitute a complete guide for execution. All experimental work must be conducted in compliance with institutional and federal guidelines and in appropriate biocontainment facilities.

Protocol 1: Generation of a Chimeric Virus

This protocol outlines the general steps for creating a chimeric virus, a common technique in virology to study the function of specific viral genes.

-

Target Gene Selection: Identify the gene of interest to be exchanged between two different viruses (e.g., the spike protein gene of a coronavirus).

-

Vector Preparation: Clone the backbone of the recipient virus into a suitable vector, such as a plasmid.

-

Gene Synthesis/Amplification: Synthesize or amplify the target gene from the donor virus using PCR. Codon optimization may be performed to enhance expression in the host cells.[21]

-

Cloning: Insert the donor gene into the recipient virus backbone vector using techniques like in-fusion cloning.[21]

-

Plasmid Amplification: Transform the chimeric plasmid into competent E. coli for amplification.

-

Transfection: Transfect the chimeric plasmid into susceptible host cells (e.g., BHK-T7 cells).[21]

-

Virus Rescue and Characterization: Monitor the cells for cytopathic effects, indicating virus replication. The rescued chimeric virus is then harvested, titrated, and its genetic identity is confirmed through sequencing.[18]

Protocol 2: Ferret Model for Influenza Transmissibility Studies

Ferrets are considered a gold-standard animal model for studying influenza virus transmission because they exhibit similar clinical signs and have a respiratory tract physiology comparable to humans.[22]

-

Animal Acclimation: House ferrets in appropriate biocontainment facilities and allow for an acclimation period.

-

Inoculation of Donor Ferrets: Anesthetize donor ferrets and intranasally inoculate them with a defined dose of the influenza virus.[3]

-

Exposure of Recipient Ferrets: Twenty-four hours post-inoculation, place naïve recipient ferrets in the same cage (for direct contact transmission studies) or in an adjacent cage that allows for airflow but prevents physical contact (for respiratory droplet transmission studies).[23]

-

Monitoring: Monitor all ferrets daily for clinical signs of infection, such as weight loss, fever, and lethargy.

-

Sample Collection: Collect nasal washes from recipient ferrets daily to test for the presence of the virus using methods like RT-PCR or viral culture.[22]

-

Confirmation of Transmission: Successful transmission is confirmed by the detection of the virus in the nasal washes of recipient ferrets and subsequent seroconversion.[23]

Visualizing the Oversight and Scientific Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key logical and experimental workflows associated with DURC and PEPP research.

Caption: Oversight Workflow for DURC and PEPP Research.

Caption: Influenza NS1 Protein's Role in Enhancing Virulence.

Caption: Logical Distinction Between DURC and PEPP Research.

Conclusion

The distinction between DURC and research involving PEPP is crucial for the responsible governance of life sciences research. While DURC is broader and focuses on the potential for misuse of knowledge from research with a specific set of high-consequence agents, PEPP research is narrowly focused on experiments that could create a pathogen with the ability to cause a global pandemic. The updated U.S. government policy, with its tiered-risk approach, aims to ensure that such research is conducted with the highest level of oversight and with robust risk mitigation strategies in place. It is incumbent upon all stakeholders—researchers, institutions, and funding agencies—to thoroughly understand and diligently apply this framework to safeguard public health and security while advancing scientific knowledge.

References

- 1. Influenza A virus-encoded NS1 virulence factor protein inhibits innate immune response by targeting IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ehs.washington.edu [ehs.washington.edu]

- 3. labferret.com [labferret.com]

- 4. research.temple.edu [research.temple.edu]

- 5. research.uci.edu [research.uci.edu]

- 6. Generation of recombinant viruses directly from clinical specimens of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What Is R0? Gauging Contagious Infections [healthline.com]

- 9. research.vcu.edu [research.vcu.edu]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. R0 and Re of COVID-19: Can We Predict When the Pandemic Outbreak will be Contained? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aspr.hhs.gov [aspr.hhs.gov]

- 15. Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP) | UW Environmental Health & Safety [ehs.washington.edu]

- 16. Procedures for Review of DURC – UTA Faculty & Staff Resources [resources.uta.edu]

- 17. researchsupport.psu.edu [researchsupport.psu.edu]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. 2.3. Construction of Chimeric Virus [bio-protocol.org]

- 22. Sequential Transmission of Influenza Viruses in Ferrets Does Not Enhance Infectivity and Does Not Predict Transmissibility in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ferrets as Models for Influenza Virus Transmission Studies and Pandemic Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]

Defining "Foreign Entity of Concern": A Technical Guide for Researchers and Drug Development Professionals

The term "foreign entity of concern" (FEOC) has become a critical designation in U.S. law, impacting eligibility for federal funding, tax credits, and participation in specific sectors of the economy. While the user's query referenced a non-existent Executive Order, the definition of a FEOC is prominently established in several key pieces of recent legislation, including the CHIPS and Science Act of 2022, the Inflation Reduction Act (IRA), and the Bipartisan Infrastructure Law (BIL).[1][2] This guide provides an in-depth overview of what constitutes a FEOC, tailored for researchers, scientists, and professionals in drug development who may be navigating federal grants or collaborations.

The core purpose of the FEOC designation is to safeguard national security and bolster domestic supply chains by preventing certain foreign governments from unduly benefiting from U.S. taxpayer-funded initiatives.[3][4] The "covered nations" consistently identified in these laws are the People's Republic of China, the Russian Federation, the Democratic People's Republic of North Korea, and the Islamic Republic of Iran.[3][5][6][7][8]

An entity can be designated a FEOC through two primary pathways: by its relationship with a "covered nation" or by being included on specific U.S. government restricted lists.

Criteria for FEOC Designation

The determination of whether an entity is a FEOC is based on a multi-faceted assessment. The U.S. Departments of Energy, Commerce, and the Treasury have provided interpretive guidance to clarify these criteria.[3][5][7][9][10] An entity is considered a FEOC if it meets any of the conditions outlined in the table below.

| Category | Criteria for FEOC Designation | Legislative Basis and Guidance |

| Jurisdiction | An entity is considered "subject to the jurisdiction" of a covered nation if it is incorporated, domiciled, or has its principal place of business in a covered nation.[5][11] | Bipartisan Infrastructure Law (BIL), CHIPS Act |

| For specific sectors like the battery supply chain, this includes engaging in the extraction, processing, or recycling of critical minerals, or the manufacturing or assembly of battery components within a covered nation.[11] | Inflation Reduction Act (IRA), Dept. of Energy Guidance | |

| Government Control | An entity is "owned by, controlled by, or subject to the direction" of the government of a covered nation.[5][7] This is met if the government of a covered nation (including national and subnational governments, their agencies, and dominant political parties) directly or indirectly holds: | BIL, CHIPS Act, Dept. of Commerce and Energy Guidance |

| - 25% or more of the entity's board seats.[5][9] | ||

| - 25% or more of the entity's voting rights.[5][9] | ||

| - 25% or more of the entity's equity interest.[5][9] | ||

| A licensing agreement or other contract with a FEOC that confers "effective control" over production can also lead to FEOC status for the contracting entity.[9][10] | Dept. of Energy Guidance | |

| Designation on U.S. Government Lists | The entity is designated as a foreign terrorist organization by the Secretary of State.[2][6][12][13][14] | 8 U.S.C. § 1189 |

| The entity is included on the Department of the Treasury's list of Specially Designated Nationals and Blocked Persons (SDN List).[2][6][12][13][14] | Office of Foreign Assets Control (OFAC) | |

| Involvement in Certain Activities | The entity has been alleged by the Attorney General to have been involved in activities for which a conviction was obtained under various national security-related laws, such as the Espionage Act or the Arms Export Control Act.[2][12] | 42 U.S.C. § 18741(a)(5) |

| Detrimental Conduct | The Secretary of Commerce, in consultation with the Secretary of Defense and the Director of National Intelligence, determines the entity is engaged in unauthorized conduct that is detrimental to the national security or foreign policy of the United States.[12][13] | CHIPS Act |

It is important to note that U.S.-based subsidiaries of entities that meet the FEOC criteria may also be considered FEOCs, depending on the level of control exerted by the foreign parent entity.[1][8]

Logical Framework for Identifying a Foreign Entity of Concern

The following diagram illustrates the decision-making process for determining if an entity qualifies as a FEOC based on the criteria established in U.S. law and administrative guidance.

Implications for the Research and Development Community

For professionals in the life sciences, understanding the FEOC definition is crucial for several reasons:

-

Federal Funding: Many grants and contracts from U.S. federal agencies, particularly those related to national security or critical technologies, will likely include restrictions on collaboration with or sourcing from FEOCs.

-

Supply Chain Management: In drug development and manufacturing, sourcing raw materials, active pharmaceutical ingredients (APIs), or critical components from a FEOC could render a product ineligible for certain government incentives or procurement programs.

-

Due Diligence: When entering into partnerships, joint ventures, or licensing agreements, it is essential to conduct thorough due diligence to ensure that a potential partner is not a FEOC, as this could have significant financial and regulatory repercussions.

The U.S. government does not maintain a single, comprehensive list of all FEOCs.[5] Therefore, entities must proactively assess their partners and supply chains against the criteria laid out in the relevant statutes and agency guidance. As this is an evolving area of regulation, staying informed of the latest guidance from the Departments of Commerce, Energy, and the Treasury is highly recommended.

References

- 1. “Foreign Entity of Concern” and Its Impact under the Inflation Reduction Act | News & Resources | Dorsey [dorsey.com]

- 2. Foreign entity of concern (FEOC) – National Security [dirittoue.info]

- 3. DOE Releases Final Interpretive Guidance on the Definition of Foreign Entity of Concern | Department of Energy [energy.gov]

- 4. How the "Foreign Entities of Concern" IRA Guidance Gives America Control of its Electric Vehicle Future - ZETA [zeta.org]

- 5. Foreign Entity of Concern Interpretive Guidance | Department of Energy [energy.gov]

- 6. Final CHIPS Act Regulations May Provide Insight into Definition of a "Foreign Entity of Concern" in the Inflation Reduction Act and the Infrastructure Investment and Jobs Act | Insights | Mayer Brown [mayerbrown.com]

- 7. Federal Register :: Interpretation of Foreign Entity of Concern [federalregister.gov]

- 8. Final Guidance Issued on “Foreign Entity of Concern” Criteria | Insights | Mayer Brown [mayerbrown.com]

- 9. energy.gov [energy.gov]

- 10. worldtradescanner.com [worldtradescanner.com]

- 11. hsfkramer.com [hsfkramer.com]

- 12. Definition: foreign entity of concern from 42 USC § 18741(a)(5) | LII / Legal Information Institute [law.cornell.edu]

- 13. Frequently Asked Questions: Preventing the Improper Use of CHIPS Act Funding | NIST [nist.gov]

- 14. eCFR :: 15 CFR 231.104 -- Foreign entity of concern. [ecfr.gov]

Navigating the New Era of Nucleic Acid Synthesis: A Technical Guide to the 2024 Screening Framework

For Immediate Release

Washington D.C. – A comprehensive technical guide providing an in-depth overview of the 2024 Framework for Nucleic Acid Synthesis Screening has been released. This whitepaper is an essential resource for researchers, scientists, and professionals in the drug development industry, offering detailed insights into the latest regulatory landscape and the advanced technologies underpinning nucleic acid synthesis and screening.

This technical guide bridges the policy framework with the practical, hands-on science of nucleic acid synthesis. It delves into the granular details of experimental protocols, presents comparative quantitative data on various synthesis and screening methodologies, and provides visual representations of complex workflows and pathways to enhance comprehension.

The 2024 Framework: Core Requirements for Providers and Manufacturers

Effective April 26, 2025, all providers and manufacturers of synthetic nucleic acids are required to implement a set of key biosecurity measures.[1][2] These include:

-

Public Attestation: A publicly available statement affirming adherence to the new policy.[1][2]

-

Sequence Screening: All orders must be screened to identify "Sequences of Concern" (SOCs).[1][2]

-

Customer Verification: Procedures to verify the legitimacy of customers placing orders.[1][2]

-

Reporting: A system for reporting potentially illegitimate orders.[1][2]

-

Record Keeping: Retention of order records for a minimum of three years.[1][2]

-

Cybersecurity: Implementation of measures to ensure cybersecurity and informational security.[1][2]

Initially, the framework mandates the screening of DNA or RNA sequences of 200 nucleotides or longer. This threshold is set to be reduced to 50 nucleotides starting October 13, 2025.[1]

Methodologies in Nucleic Acid Synthesis: A Comparative Overview

The synthesis of nucleic acids is a cornerstone of modern biotechnology. The two primary methodologies, chemical and enzymatic synthesis, offer distinct advantages and are suited for different applications.

Chemical Synthesis: The Phosphoramidite Method

For decades, the phosphoramidite method has been the gold standard for chemical DNA synthesis.[3][5] This solid-phase synthesis technique builds oligonucleotides by sequentially adding phosphoramidite building blocks to a growing chain attached to a solid support.[6]

Experimental Protocol: Phosphoramidite Synthesis Cycle

The synthesis cycle consists of four main steps, which are repeated until the desired oligonucleotide sequence is achieved:

-

Deblocking (Detritylation): The removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the support-bound nucleoside using a mild acid. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The addition of the next phosphoramidite monomer to the growing chain. The phosphoramidite is activated by a catalyst, such as tetrazole, to facilitate its reaction with the free 5'-hydroxyl group. This step is highly efficient, with coupling efficiencies often exceeding 99%.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed.

Enzymatic Synthesis: A Greener Alternative

Enzymatic DNA synthesis is an emerging technology that leverages the efficiency and specificity of enzymes, primarily Terminal deoxynucleotidyl Transferase (TdT), to construct DNA strands.[3][5] This method offers several advantages over chemical synthesis, including the use of aqueous reagents, which reduces hazardous waste, and the potential to synthesize longer DNA fragments with lower error rates.[3][7]

Experimental Protocol: TdT-Mediated Enzymatic Synthesis

-

Initiation: A starting DNA strand with a free 3'-hydroxyl group is provided.

-

Controlled Nucleotide Addition: A protected deoxynucleoside triphosphate (dNTP) and TdT are introduced. The TdT enzyme adds the dNTP to the 3' end of the growing strand. The protecting group on the dNTP prevents further additions.

-

Washing: The reaction mixture is washed to remove the TdT and excess dNTPs.

-

Deprotection: The protecting group on the newly added nucleotide is removed, exposing a new 3'-hydroxyl group, ready for the next cycle.

This cycle is repeated until the desired sequence is synthesized.

Quantitative Comparison of Synthesis Methods

| Feature | Chemical (Phosphoramidite) Synthesis | Enzymatic Synthesis |

| Typical Oligo Length | Up to ~200 nucleotides | Potentially >1000 nucleotides |

| Coupling Efficiency | >99% | >99% |

| Synthesis Speed | Several minutes per base addition | Slower, but improving |

| Reagents | Harsh organic solvents | Mild, aqueous reagents |

| Environmental Impact | Generates hazardous waste | More environmentally friendly |

| Modifications | Extensive catalog of modifications available | Limited but expanding catalog of modifications |

High-Throughput Synthesis and Screening

The demand for large numbers of unique oligonucleotides has driven the development of high-throughput synthesis platforms, such as microarray-based synthesis. These technologies enable the parallel synthesis of thousands to millions of unique DNA sequences on a single chip, which is crucial for applications like CRISPR library construction and synthetic biology.

Screening Methodologies for Sequences of Concern (SOCs)

The 2024 framework mandates the screening of synthetic nucleic acid orders for SOCs. This is typically accomplished using computational methods.

Experimental Protocol: In Silico Screening for SOCs

-

Sequence Input: The customer's desired nucleic acid sequence is received by the provider.

-

Database Selection: A comprehensive, up-to-date database of SOCs is utilized. These databases contain sequences of regulated pathogens and toxins.

-

Alignment Algorithm: A sequence alignment tool, such as BLAST (Basic Local Alignment Search Tool), is used to compare the ordered sequence against the SOC database.[8] The "Best Match" approach is a recommended methodology.[8]

-

Parameter Setting: The alignment parameters, such as the window size for comparison (initially 200 nucleotides, moving to 50), are set according to the framework's requirements.

-

Analysis and Flagging: The results of the alignment are analyzed. If a significant match to an SOC is found, the order is flagged for further review.

-

Customer Verification: For flagged orders, a thorough customer screening process is initiated to verify the legitimacy of the researcher and their intended use of the sequence.

Visualization of Key Workflows

Chemical Synthesis Workflow (Phosphoramidite Method)

Caption: Workflow of the four-step phosphoramidite chemical synthesis cycle.

Enzymatic Synthesis Workflow (TdT-Mediated)

References

- 1. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]

- 2. UCF Environmental Health and Safety [ehs.ucf.edu]

- 3. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]

- 4. Framework for Nucleic Acid Synthesis Screening | OSTP | The White House [bidenwhitehouse.archives.gov]

- 5. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist Magazine® [thesciencenetwork.net]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. Enzymatic DNA Synthesis: Going to Great Lengths | The Scientist [the-scientist.com]

- 8. Federal Register :: Screening Framework Guidance for Providers and Users of Synthetic Nucleic Acids [federalregister.gov]

Navigating the Evolving Landscape of Dual-Use Research of Concern: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Implications of U.S. Government Oversight Policies